(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate
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Overview
Description
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate is a quaternary ammonium compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate typically involves the quaternization of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)amine with triethylamine, followed by the reaction with decanesulfonic acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: None required
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)amine, triethylamine, decanesulfonic acid
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure
Purification: Crystallization or chromatography to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or aldehydes
Reduction: Can be reduced to secondary amines using reducing agents like lithium aluminum hydride
Substitution: Participates in nucleophilic substitution reactions, especially at the quaternary ammonium center
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines
Substitution: Formation of substituted quaternary ammonium compounds
Scientific Research Applications
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs
Industry: Utilized in the formulation of surfactants and detergents
Mechanism of Action
The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate involves its interaction with cellular membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and potential antimicrobial effects. Additionally, its hydrophobic cyclohexyl and phenyl groups enhance its ability to penetrate lipid bilayers, making it effective in drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium chloride
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium bromide
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate
Uniqueness
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly effective in applications requiring both solubility in water and interaction with lipid membranes. Its decanesulfonate group also provides enhanced stability and solubility compared to other similar compounds.
Properties
CAS No. |
67635-58-9 |
---|---|
Molecular Formula |
C31H57NO4S |
Molecular Weight |
539.9 g/mol |
IUPAC Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;decane-1-sulfonate |
InChI |
InChI=1S/C21H36NO.C10H22O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-5-6-7-8-9-10-14(11,12)13/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-10H2,1H3,(H,11,12,13)/q+1;/p-1 |
InChI Key |
GZUXZYHWDXTURB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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